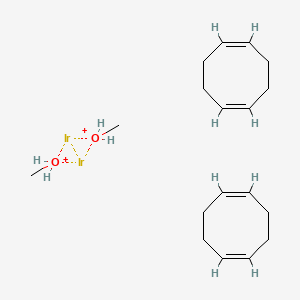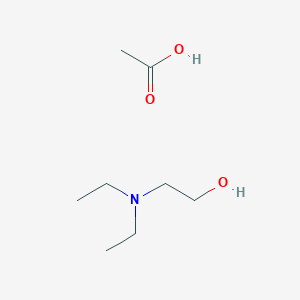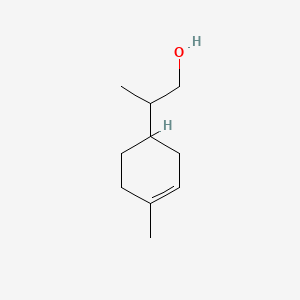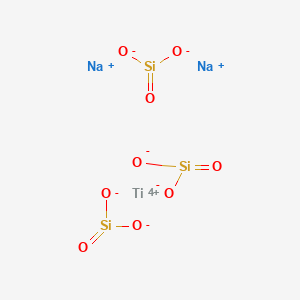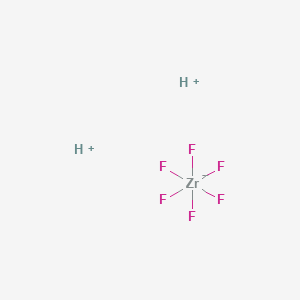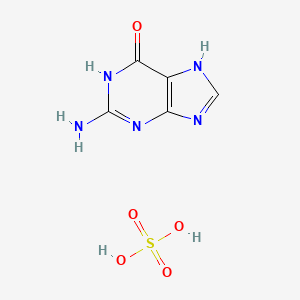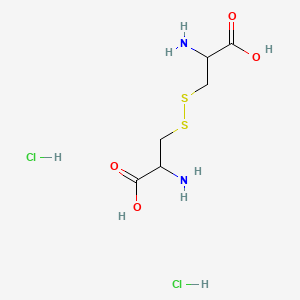
MAGNESIUM NITRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium nitride, with the chemical formula Mg₃N₂, is an inorganic compound composed of magnesium and nitrogen. At room temperature and pressure, it appears as a greenish-yellow powder. This compound is known for its role in various chemical reactions and industrial applications due to its unique properties.
Mécanisme D'action
Target of Action
Magnesium Nitride (Mg₃N₂) primarily targets the formation of certain metal nitrides and non-metal nitrides . It has been applied to synthetic cubic boron nitride and to prepare materials with high thermal conductivity .
Mode of Action
The mode of action of Mg₃N₂ involves its interaction with its targets, leading to changes in their structure and properties. For instance, Mg₃N₂ clusters exhibit higher chemical activity . The internal electron transfers from 3s to 3p orbitals of the Mg atoms are more than those from 2s to 2p orbitals of the N atoms .
Biochemical Pathways
Mg₃N₂ affects the biochemical pathways involved in the synthesis of certain metal nitrides and non-metal nitrides . It plays a key role in the formation of synthetic cubic boron nitride and materials with high thermal conductivity .
Pharmacokinetics
It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Result of Action
The result of Mg₃N₂’s action is the production of certain metal nitrides and non-metal nitrides . For example, it has been applied to produce synthetic cubic boron nitride and materials with high thermal conductivity . When Mg₃N₂ reacts with water, it forms a white precipitate, magnesium hydroxide, and releases ammonia gas .
Action Environment
The action of Mg₃N₂ can be influenced by environmental factors. For instance, the preparation of Mg₃N₂ nanoparticles, the properties of Mg₃N₂ crystals, and Mg₃N₂ clusters have been widely investigated . The growth of Mg₃N₂ thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces, such as silicon, sapphire, and gallium nitride surfaces, has been reported . The observed strong sensitivity of the nitride film to ambient conditions implies that a protective capping layer is required .
Analyse Biochimique
Biochemical Properties
Magnesium nitride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of nitrides. For example, this compound can be used to synthesize cubic boron nitride, which has high thermal conductivity . The interaction between this compound and biomolecules typically involves the transfer of nitrogen atoms, which can then participate in further biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be sensitive to ambient conditions, requiring protective measures to prevent degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium nitride can be synthesized through several methods:
- Magnesium powder reacts with nitrogen gas at elevated temperatures (around 800°C) to form this compound:
Direct Reaction Method: 3Mg+N2→Mg3N2
Magnesium reacts with ammonia gas at approximately 700°C:Ammonia Reaction Method: 3Mg+2NH3→Mg3N2+3H2
Industrial Production Methods:
Nitrogen Plasma Flow: Magnesium reacts with nitrogen in a nitrogen plasma flow.
Magnesium Coil Explosion: Magnesium coils are exploded in a nitrogen atmosphere.
Low-Pressure Chemical Vapor Deposition: This method involves the reaction of magnesium with nitrogen under low pressure.
Self-Propagating High-Temperature Synthesis: This method utilizes the exothermic reaction of magnesium and nitrogen to sustain the reaction.
Nano this compound Synthesis: This involves the synthesis of nanometric-sized this compound particles using thermal plasma under atmospheric pressure.
Types of Reactions:
- this compound reacts with water to produce magnesium hydroxide and ammonia gas:
Hydrolysis: Mg3N2+6H2O→3Mg(OH)2+2NH3
Oxidation: When magnesium is burned in air, this compound is formed along with magnesium oxide.
Thermal Decomposition: this compound decomposes into magnesium and nitrogen gas at temperatures between 700°C and 1500°C.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Oxygen: Involved in oxidation reactions.
High Temperatures: Required for thermal decomposition and synthesis reactions.
Major Products:
Magnesium Hydroxide: Formed during hydrolysis.
Ammonia Gas: Also formed during hydrolysis.
Magnesium Oxide: Formed during oxidation.
Applications De Recherche Scientifique
Magnesium nitride has a wide range of applications in scientific research:
Catalyst: Used in the synthesis of boron nitride and other nitrides.
Optoelectronics: Due to its direct band gap, it is used in lasers, light-emitting diodes, and solar cells.
Thermal Conductivity: Applied in materials with high thermal conductivity.
Nanotechnology: Used in the preparation of nanomaterials and thin films.
Comparaison Avec Des Composés Similaires
Magnesium nitride can be compared with other metal nitrides such as:
- Beryllium Nitride (Be₃N₂)
- Calcium Nitride (Ca₃N₂)
- Aluminium Nitride (AlN)
Uniqueness:
- This compound: Known for its catalytic properties and applications in optoelectronics.
- Beryllium Nitride: Less commonly used due to the toxicity of beryllium.
- Calcium Nitride: Used in the synthesis of other calcium compounds.
- Aluminium Nitride: Widely used in electronics due to its high thermal conductivity and electrical insulation properties .
This compound stands out due to its unique combination of properties, making it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
12057-71-5 |
|---|---|
Formule moléculaire |
C56H102Ir5O10 |
Poids moléculaire |
1896.5 g/mol |
Nom IUPAC |
3-hydroxy-2,8-dimethyldec-3-en-5-one;6-hydroxy-9,9-dimethyldec-5-en-4-one;7-hydroxy-3,8-dimethyldec-6-en-5-one;5-hydroxy-6-methyloct-4-en-3-one;6-hydroxy-2,3,7-trimethyloct-5-en-4-one;iridium |
InChI |
InChI=1S/3C12H22O2.C11H20O2.C9H16O2.5Ir/c1-5-10(4)6-7-11(13)8-12(14)9(2)3;1-5-6-10(13)9-11(14)7-8-12(2,3)4;1-5-9(3)7-11(13)8-12(14)10(4)6-2;1-7(2)9(5)11(13)6-10(12)8(3)4;1-4-7(3)9(11)6-8(10)5-2;;;;;/h8-10,14H,5-7H2,1-4H3;9,14H,5-8H2,1-4H3;8-10,14H,5-7H2,1-4H3;6-9,12H,1-5H3;6-7,11H,4-5H2,1-3H3;;;;; |
Clé InChI |
CIAIWZFGZVFVGX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C=C(CCC(C)(C)C)O.CCC(C)CCC(=O)C=C(C(C)C)O.CCC(C)CC(=O)C=C(C(C)CC)O.CCC(C)C(=CC(=O)CC)O.CC(C)C(C)C(=O)C=C(C(C)C)O.[Ir].[Ir].[Ir].[Ir].[Ir] |
Description physique |
Beige powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



